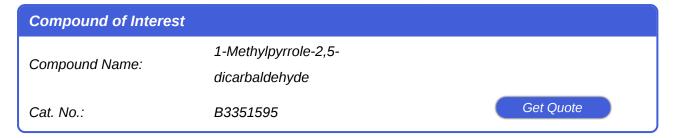


Application Notes and Protocols: 1Methylpyrrole-2,5-dicarbaldehyde in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrole-2,5-dicarbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyrrole scaffold is a core structure in numerous biologically active compounds, including pharmaceuticals and natural products.[1] The presence of two reactive aldehyde groups at the 2 and 5 positions of the 1-methylpyrrole ring allows for the synthesis of a diverse range of derivatives through various chemical transformations. This opens avenues for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions.[2][3] The dialdehyde functionality serves as a molecular scaffold for constructing complex molecules such as Schiff bases, macrocycles, and polymers, making it a valuable starting material in drug discovery programs.

Key Applications in Medicinal Chemistry

The bifunctional nature of **1-Methylpyrrole-2,5-dicarbaldehyde** makes it an ideal candidate for the synthesis of compounds with a wide array of biological activities. The primary applications lie in the development of novel anticancer and antimicrobial agents.



Synthesis of Novel Anticancer Agents

The pyrrole nucleus is a common feature in many anticancer drugs.[2] **1-Methylpyrrole-2,5-dicarbaldehyde** can be utilized to synthesize various classes of compounds with potential cytotoxic and antiproliferative activities.

- Schiff Base Derivatives: Condensation of the dicarbaldehyde with various primary amines, including aromatic and heterocyclic amines, yields bis-Schiff bases. These compounds possess the azomethine group (-C=N-), which is known to be crucial for their biological activity.[4] The imine linkage can interact with biological targets such as DNA and proteins, leading to cell cycle arrest and apoptosis.[5]
- Knoevenagel Condensation Products: Reaction with active methylene compounds, such as
 malononitrile or barbituric acid derivatives, via Knoevenagel condensation leads to the
 formation of vinylogous compounds. These derivatives can act as Michael acceptors and
 interact with biological nucleophiles, thereby exhibiting cytotoxic effects.[6]
- Macrocyclic Compounds: The dialdehyde can serve as a precursor for the synthesis of macrocycles through condensation reactions with diamines or other bifunctional linkers.
 Macrocycles are of increasing interest in drug discovery due to their ability to modulate challenging protein-protein interactions.[7]

Development of Potent Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrrole derivatives have shown promising activity against a range of bacteria and fungi.[1]

- Schiff Bases with Antimicrobial Activity: Schiff bases derived from 1-Methylpyrrole-2,5-dicarbaldehyde and various amines can exhibit significant antibacterial and antifungal properties. The lipophilicity and steric factors of the substituents on the amine component can be modulated to optimize antimicrobial potency.[8][9]
- Heterocyclic Derivatives: The aldehyde functionalities can be used as starting points for the construction of more complex heterocyclic systems fused to the pyrrole ring, which may possess enhanced antimicrobial activity.



Quantitative Data of Structurally Related Pyrrole Derivatives

While specific biological data for derivatives of **1-Methylpyrrole-2,5-dicarbaldehyde** are not extensively reported, the following table summarizes the activities of structurally related pyrrole compounds, illustrating the potential of this chemical class.

Compound Class	Target/Organism	Activity (IC50/MIC)	Reference
Indolylpyrrole derivative (5a)	Human Ovarian Carcinoma (SKOV3)	IC50: 1.20 ± 0.04 μg/ml	[10]
Indolylpyrrole derivative (5c)	Human Prostate Adenocarcinoma (PC- 3)	IC50: 3.30 ± 0.20 μg/ml	[10]
1-Methyl-1H-pyrrole- 2,5-dione derivative (9d)	Cyclooxygenase-2 (COX-2)	IC50: 6.0 nM	[11]
Pyrrole Hydrazone (1B)	Melanoma (SH-4)	IC50: 44.63 ± 3.51 μM	[12]
Azo Schiff Base (7b)	Bacillus subtilis	Inhibition zone > 12 mm	[13]
Macroacyclic Schiff Base Cu(II) Complex (Cu1)	Breast Cancer (MCF-7)	IC50: 1.7 μM	[14]

Experimental Protocols

Protocol 1: General Synthesis of bis-Schiff Bases from 1-Methylpyrrole-2,5-dicarbaldehyde

This protocol describes a general method for the synthesis of bis-Schiff bases via the condensation of **1-Methylpyrrole-2,5-dicarbaldehyde** with primary amines.

Materials:



- 1-Methylpyrrole-2,5-dicarbaldehyde
- Substituted primary amine (2.2 equivalents)
- Absolute ethanol
- Glacial acetic acid (catalytic amount)
- · Round-bottom flask
- Reflux condenser
- · Magnetic stirrer with heating plate
- · Büchner funnel and filter paper

Procedure:

- Dissolve 1-Methylpyrrole-2,5-dicarbaldehyde (1 equivalent) in absolute ethanol in a roundbottom flask.
- To this solution, add the substituted primary amine (2.2 equivalents).
- Add a few drops of glacial acetic acid as a catalyst.
- Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
- Wash the solid with cold ethanol to remove any unreacted starting materials.
- Dry the product in a vacuum oven.



 Characterize the synthesized compound using spectroscopic methods (FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry).

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol outlines a general method for the Knoevenagel condensation of **1-Methylpyrrole-2,5-dicarbaldehyde** with active methylene compounds.

Materials:

- 1-Methylpyrrole-2,5-dicarbaldehyde
- Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (2.2 equivalents)
- Base catalyst (e.g., piperidine, ammonium acetate)
- Solvent (e.g., ethanol, toluene)
- Dean-Stark apparatus (if using toluene)
- Round-bottom flask
- · Magnetic stirrer with heating plate

Procedure:

- In a round-bottom flask, combine **1-Methylpyrrole-2,5-dicarbaldehyde** (1 equivalent), the active methylene compound (2.2 equivalents), and a catalytic amount of the base in a suitable solvent.
- If using toluene, set up a Dean-Stark apparatus to remove the water formed during the reaction.
- Heat the mixture to reflux and stir for 2-8 hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature.



- If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.
- Characterize the final product by spectroscopic analysis.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[15]

Materials:

- Synthesized compounds
- Human cancer cell lines (e.g., MCF-7, HeLa, A549)[4][15]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

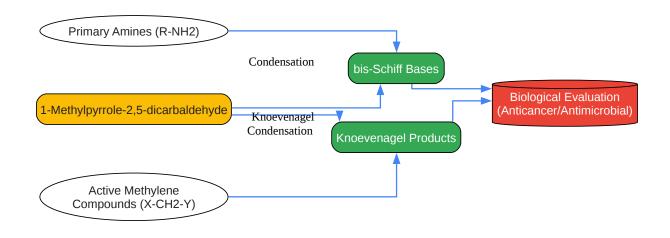
Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5x103 to 1x104 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the synthesized compounds in the cell culture medium.



- After 24 hours, remove the medium from the wells and add 100 μL of the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours in a CO2 incubator.
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

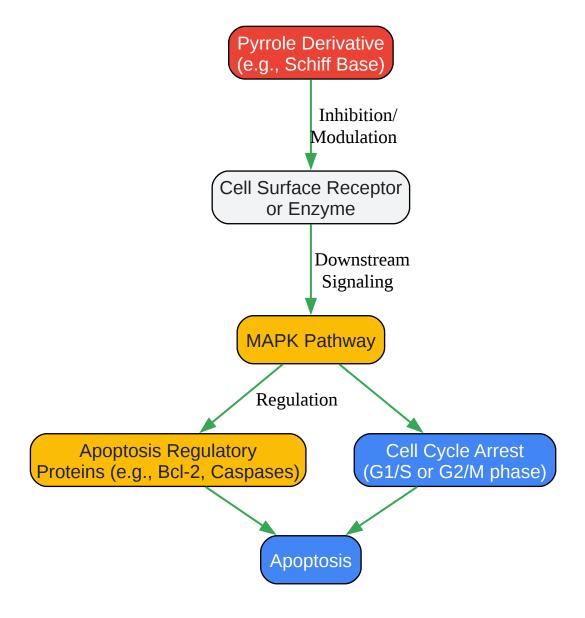
Visualizations



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Caption: Synthetic workflow for generating bioactive compounds.

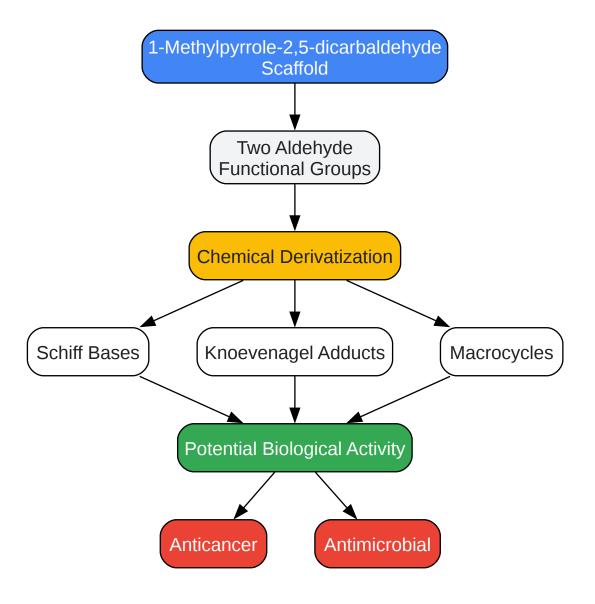




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Caption: Potential mechanism of action for anticancer derivatives.





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Caption: Relationship between scaffold and potential bioactivity.

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